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Compound of Interest

Compound Name: MJO445

Cat. No.: B3060978

Application Notes: MJO445 for In Vivo Studies

For Research Use Only

Introduction

MJO445 is a potent and selective small molecule inhibitor of Autophagy-Related Cysteine
Peptidase 4B (ATG4B).[1] ATG4B is a key enzyme in the autophagy pathway, responsible for
the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its
subsequent delipidation, which are critical steps for autophagosome formation and maturation.
[2] By inhibiting ATG4B, MJ0O445 effectively blocks the autophagic flux, leading to an
accumulation of unprocessed LC3 and disruption of the cellular recycling process. This
mechanism makes MJO445 a valuable tool for studying the role of autophagy in various
physiological and pathological processes, particularly in cancer biology. These notes provide a
summary of MJO445's characteristics and a proposed protocol for its use in in vivo research
models, specifically for glioblastoma xenograft studies.

Mechanism of Action

MJO445 targets the cysteine protease activity of ATG4B. This enzyme is responsible for two
critical steps in the processing of ATG8 family proteins (like LC3):

e Priming Cleavage: ATG4B cleaves the C-terminal portion of pro-LC3 to expose a glycine
residue, forming LC3-I. This is a prerequisite for the subsequent conjugation of
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phosphatidylethanolamine (PE).

e Recycling (Delipidation): ATG4B removes PE from the lipidated form of LC3 (LC3-II) on the
autophagosome membrane, recycling LC3 for subsequent rounds of autophagy.

By inhibiting ATG4B, MJ0445 prevents both the initial processing of pro-LC3 and the recycling

of LC3-Il, thereby halting the formation and maturation of autophagosomes and inhibiting the

overall autophagic flux.[2][3]

In Vitro Potency

In vitro studies have demonstrated that MJO445 (referred to as compound 7 in the source

literature) has significantly greater potency in cellular assays compared to its parent compound,

NSC185058.[3]

Target Cell .
Compound Li Assay Endpoint Result Reference
ine
o Effective at
GSC83, Inhibition of
lower )
GSC576 LC3-I ) [Kim et al.,
MJO445 ) Immunoblot ) concentration
(Glioblastoma conversion to 2024][3]
s than
Stem Cells) LC3-1I
NSC185058
N o Superior :
GSC83, Cell Viability Reduction in ] [Kim et al.,
MJO445 ] efficacy over
GSC576 Assay cell survival 2024][3]
NSC185058
Glioma Inhibition of Superior ]
GSC83, [Kim et al.,
MJO445 Sphere self-renewal potency over
GSC576 _ _ 2024][3]
Formation capacity NSC185058

Proposed In Vivo Dosing and Administration

Disclaimer: To date, no in vivo studies have been published for MJO445. The following protocol

is a proposed starting point based on a published study for a structurally related and

functionally similar ATG4B inhibitor, S130, which has been shown to be effective in a xenograft
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mouse model.[4][5] Researchers should perform initial dose-ranging and toxicity studies to
determine the optimal and safe dosage for MJO445.

Recommendation (based

Parameter Reference
on S130)
) BALB/c nude mice (4-6 weeks
Animal Model [Fu et al., 2018][5]
old)
Dose 20 mg/kg [Fu et al., 2018][4][5]
Route of Administration Intraperitoneal (i.p.) injection [Fu et al., 2018][4][5]
Frequency Daily [Fu et al., 2018][4][5]

. 21 days (or as required by
Duration i ) [Fu et al., 2018][4][5]
experimental design)

10% DMSO + 90% (20% SBE-
Vehicle Formulation B-CD in saline) OR 10% [MedChemExpress][5]
DMSO + 90% corn oll

Protocols: In Vivo Xenograft Study with MJO445
Objective

To evaluate the anti-tumor efficacy of MJO445 in a human glioblastoma subcutaneous
xenograft mouse model.

Materials

e MJO445 compound

Vehicle components: DMSO, Corn QOil (or 20% SBE--CD in saline)

Human glioblastoma cells (e.g., U87-MG, GSC83)

Matrigel (optional, for enhancing tumor take-rate)

4-6 week old female athymic nude mice (BALB/c nu/nu)
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Sterile 1 mL syringes with 27-gauge needles

Calipers for tumor measurement

Animal balance

Standard animal housing and care facilities

Experimental Protocol

1. Preparation of MJO445 Formulation: a. Prepare the vehicle solution. For a corn oil vehicle,
this will be 10% DMSO and 90% corn oil. b. On each day of treatment, weigh the required
amount of MJO445 powder. c. First, dissolve the MJ0445 powder in DMSO to create a 10x
stock solution relative to the final injection concentration. For a 20 mg/kg dose in a mouse
receiving a 100 pL injection volume, the final concentration would be 2 mg/mL. d. Vortex
thoroughly to ensure complete dissolution. e. Add the corn oil (or SBE-3-CD solution) to the
DMSO-drug mixture to achieve the final 1x concentration. f. Vortex again to create a
homogenous suspension/solution. Prepare fresh daily.

2. Tumor Cell Implantation: a. Culture glioblastoma cells to ~80% confluency. b. Harvest and
wash the cells with sterile, serum-free media or PBS. c. Resuspend the cells to a final
concentration of 5 x 107 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on
ice. d. Subcutaneously inject 100 uL of the cell suspension (containing 5 x 10° cells) into the
right flank of each mouse.

3. Animal Monitoring and Tumor Measurement: a. Allow tumors to establish and grow. Begin
monitoring tumor size 5-7 days post-implantation. b. Measure tumors every 2-3 days using
digital calipers. Tumor volume (V) can be calculated using the formula: V = (Length x Width?) /
2. c. Monitor animal body weight and general health status throughout the study.

4. Treatment Administration: a. When tumors reach an average volume of 100-150 mms,
randomize the mice into treatment and control groups (n=8-10 mice per group).

e Group 1: Vehicle control (10% DMSO + 90% corn oil), daily i.p. injection.
e Group 2: MJ0O445 (20 mg/kg in vehicle), daily i.p. injection. b. Administer the treatment as
per the dosing schedule for the duration of the study (e.g., 21 days).
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5. Study Endpoint and Tissue Collection: a. The study may be terminated when tumors in the
control group reach a predetermined size (e.g., 1500-2000 mma3) or if animals show signs of
significant morbidity. b. At the endpoint, euthanize the mice according to approved institutional
guidelines. c. Excise the tumors, measure their final weight, and process them for further
analysis (e.g., histology, immunoblotting for autophagy markers like LC3 and p62).

Visualizations
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Caption: Signaling pathway of MJO445-mediated inhibition of ATG4B.
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In Vivo Xenograft Workflow
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Caption: Experimental workflow for an MJO445 in vivo xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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